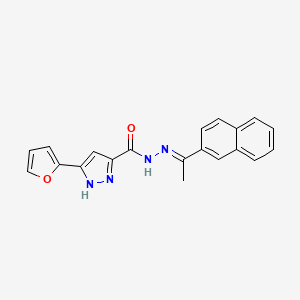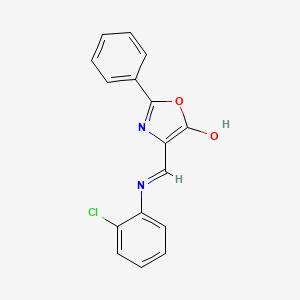![molecular formula C20H21N3O4S B11665379 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trimethoxyphenyl group, a thiadiazole ring, and a benzamide moiety, which collectively contribute to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the trimethoxyphenyl group and the benzamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties. Additionally, it may interact with microbial enzymes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the thiadiazole ring.
3,4,5-trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in the amine functionality.
3,4,5-trimethoxyphenyl-β-aminopropane: Similar trimethoxyphenyl group with a different side chain.
Uniqueness
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other compounds with similar moieties, making it a valuable candidate for various research applications.
特性
分子式 |
C20H21N3O4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12(13-8-6-5-7-9-13)19-22-23-20(28-19)21-18(24)14-10-15(25-2)17(27-4)16(11-14)26-3/h5-12H,1-4H3,(H,21,23,24) |
InChIキー |
XQQZSRWHIUYEFA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
![[3-Bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B11665341.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)

![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11665356.png)
![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
